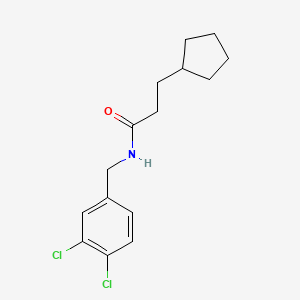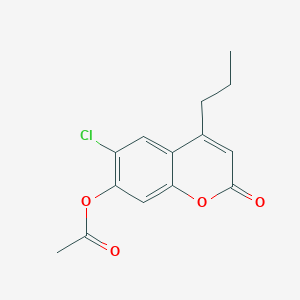
1-(3-fluorobenzoyl)-4-(3-pyridinylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorobenzoyl)-4-(3-pyridinylmethyl)piperazine, commonly known as FPMP, is a chemical compound that has gained popularity in scientific research due to its potential therapeutic applications. FPMP belongs to the class of piperazine derivatives and has been found to exhibit promising biological activities.
Mechanism of Action
The exact mechanism of action of FPMP is not fully understood, but it is believed to act as a selective serotonin receptor agonist and dopamine receptor antagonist. FPMP has been found to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. FPMP has also been found to bind to the D2 and D3 dopamine receptors, which are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
FPMP has been found to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and cognition. FPMP has also been found to decrease the levels of corticosterone, a stress hormone. Additionally, FPMP has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
FPMP has several advantages for lab experiments. It exhibits high potency and selectivity, making it a useful tool for studying the role of serotonin and dopamine receptors in various physiological and behavioral processes. Additionally, FPMP has a long half-life, allowing for prolonged effects in animal models. However, FPMP has limitations in terms of its solubility and stability, which can affect its bioavailability and reproducibility in experiments.
Future Directions
FPMP has several potential future directions in scientific research. It can be further studied for its potential therapeutic applications in various neuropsychiatric and neurodegenerative disorders. Additionally, FPMP can be used as a tool to study the role of serotonin and dopamine receptors in various physiological and behavioral processes. Further research can also focus on developing more stable and soluble analogs of FPMP for improved bioavailability and reproducibility in experiments.
Synthesis Methods
FPMP can be synthesized using various methods, including the reaction of 1-(3-fluorobenzoyl)piperazine with 3-pyridinemethanol in the presence of a base. Another method involves the reaction of 1-(3-fluorobenzoyl)piperazine with 3-pyridinecarboxaldehyde in the presence of a reducing agent. The synthesis of FPMP can also be achieved through the reaction of 1-(3-fluorobenzoyl)piperazine with 3-pyridineboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
FPMP has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic activities. FPMP has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, FPMP has been studied for its potential use in the treatment of substance abuse disorders.
properties
IUPAC Name |
(3-fluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-16-5-1-4-15(11-16)17(22)21-9-7-20(8-10-21)13-14-3-2-6-19-12-14/h1-6,11-12H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOZQKWFGSDHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)
![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)
![1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5786133.png)


![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)


![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B5786194.png)


![2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5786211.png)